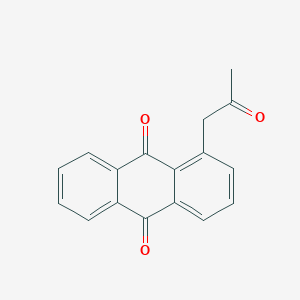
1-(2-Oxopropyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxopropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a ketone group at the 2-position of the propyl side chain attached to the anthracene core. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
1-(2-Oxopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1-(2-Oxopropyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and assays.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxopropyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is a key mechanism underlying its potential anticancer effects .
Comparación Con Compuestos Similares
1-(2-Oxopropyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Anthraquinone: Similar in structure but lacks the propyl side chain. It is widely used in the production of dyes and as a precursor for other chemicals.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and as a fluorescent probe.
1,4-Dihydroxyanthraquinone: Used in the production of alizarin dye and has applications in biological staining.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Propiedades
Número CAS |
61994-46-5 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-(2-oxopropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3 |
Clave InChI |
JPDRAVYVMNMFAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
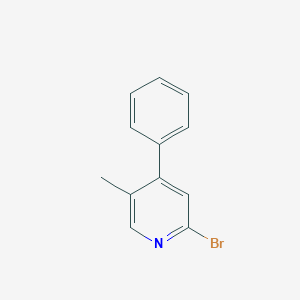
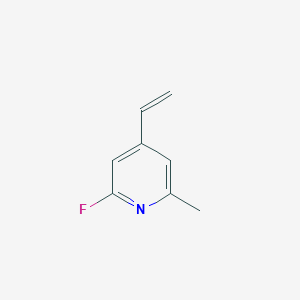
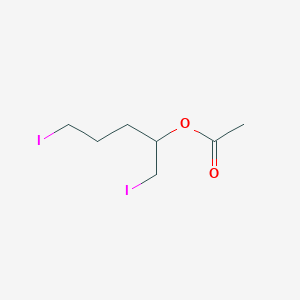
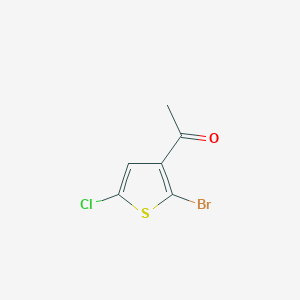
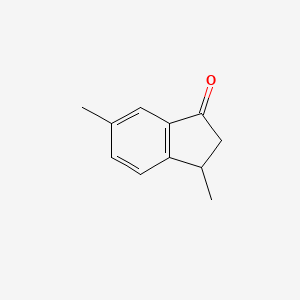
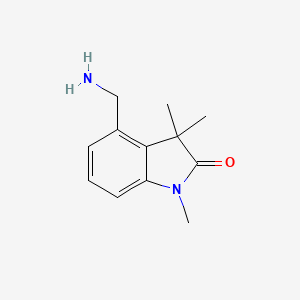


![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)


![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
